1-(1-piperidino)cyclohexene

Description

The exact mass of the compound 1-(Cyclohex-1-en-1-yl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

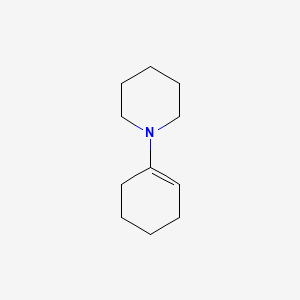

2D Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexen-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7H,1-6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVMGWQGPJULFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952249 | |

| Record name | 1-(Cyclohex-1-en-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2981-10-4, 56361-81-0 | |

| Record name | 1-(1-Cyclohexen-1-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2981-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(1-cyclohexen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002981104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidine, 1-(cyclohexenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056361810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohex-1-en-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidino-1-cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperidino-1-cyclohexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV49787M4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 1-(1-piperidino)cyclohexene

Publication Date: January 6, 2026

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal enamine intermediate in modern organic synthesis. We delve into its fundamental chemical properties, synthesis, and spectroscopic characterization. The core of this document is a detailed exploration of its reactivity, focusing on the mechanistic underpinnings of the Stork enamine alkylation, a cornerstone reaction for C-C bond formation. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, safety and handling procedures, and an analysis of its applications as a versatile building block in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][][3]

Introduction: The Role of Enamines in Synthesis

Enamines are a class of unsaturated organic compounds derived from the condensation of an aldehyde or ketone with a secondary amine. Their synthetic utility stems from a crucial resonance structure that imparts significant nucleophilic character to the α-carbon, rendering them as effective enolate equivalents.[4][5] This nucleophilicity allows for reactions with a wide array of electrophiles under milder conditions than those typically required for enolate chemistry, thereby avoiding issues like poly-alkylation and self-condensation.[3]

This compound (CAS No. 2981-10-4), formed from cyclohexanone and piperidine, is a canonical example of a stable and highly reactive enamine.[6] Its well-defined reactivity profile has made it an indispensable tool for the regioselective α-alkylation and α-acylation of ketones, most notably through the Stork enamine alkylation reaction.[3][7][8] This guide will explore the synthesis, properties, and reactivity of this key intermediate to provide a field-proven resource for laboratory applications.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is essential for its proper handling, storage, and use in synthesis.

Physicochemical Properties

The compound is typically a colorless to clear yellow liquid with a characteristic amine-like odor.[1][][9] It is sensitive to hydrolysis and should be handled under anhydrous conditions.[10][11]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉N | [][12][13] |

| Molecular Weight | 165.28 g/mol | [][12][14] |

| Appearance | Colourless to clear yellow liquid | [1][][15] |

| Boiling Point | 120-122 °C at 16 mmHg; 262.2 °C at 760 mmHg | [1][9][12] |

| Density | ~0.978 g/cm³ | [1][][12] |

| Flash Point | ~102.8 °C | [1][15] |

| Refractive Index | ~1.514 - 1.527 | [12][15] |

| Storage Conditions | Refrigerator (+4°C), under inert atmosphere | [][12][16] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of synthesized this compound. The key expected signals are summarized below.

| Technique | Key Signals and Interpretation |

| ¹H NMR | Signals for the piperidine ring protons, four allylic protons on the cyclohexene ring, four homoallylic protons, and a characteristic vinylic proton signal (C=CH) around δ 4.5-4.8 ppm. |

| ¹³C NMR | Signals for the five distinct carbons of the piperidine ring and the six carbons of the cyclohexene ring, including two key signals for the vinylic carbons (C=C) in the δ 100-140 ppm range. |

| IR Spectroscopy | A strong C=C stretching vibration band around 1640-1660 cm⁻¹, characteristic of the enamine double bond. Absence of the C=O stretch from the starting cyclohexanone (~1715 cm⁻¹). |

| Mass Spectrometry | The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 165, corresponding to the molecular weight of the compound.[13] |

Synthesis of this compound

The most common and efficient synthesis involves the acid-catalyzed condensation of cyclohexanone with piperidine. The causality behind this choice is Le Châtelier's principle; the reaction is a reversible equilibrium, and the continuous removal of water is essential to drive the reaction to completion, affording a high yield of the enamine product.

Caption: Synthesis of this compound.

Experimental Protocol 1: Synthesis from Cyclohexanone and Piperidine

This protocol is a self-validating system; successful formation of the product is confirmed by the collection of the theoretical amount of water and subsequent purification and spectroscopic analysis.

Materials:

-

Cyclohexanone

-

Piperidine

-

Toluene (or Benzene)

-

p-Toluenesulfonic acid (PTSA) or other acid catalyst

-

Anhydrous sodium sulfate

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, distillation setup

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to prevent premature hydrolysis of the product.[11]

-

Reagents: To the flask, add cyclohexanone (1.0 eq), piperidine (1.2 eq), a catalytic amount of PTSA (0.01 eq), and sufficient toluene to fill the flask to about two-thirds capacity.

-

Reaction: Heat the mixture to reflux. Toluene forms an azeotrope with water, which is collected in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.

-

Purification: The crude product is purified by vacuum distillation (b.p. 120-122 °C at 16 mmHg) to yield pure this compound as a colorless or light-yellow oil.[9]

Core Reactivity: The Stork Enamine Alkylation

The synthetic power of this compound lies in its nucleophilic α-carbon, which readily attacks a variety of electrophiles. This reactivity is the basis of the Stork enamine alkylation, a three-step process for the selective mono-alkylation of ketones.[3][5][7]

Pillar 1: Enamine Formation: As described in Protocol 1. Pillar 2: Nucleophilic Attack: The enamine attacks an electrophile (e.g., alkyl halide, acyl halide, or Michael acceptor).[7][8] The nitrogen's lone pair participates, forming a transient, resonance-stabilized iminium salt.[4] Pillar 3: Hydrolysis: The iminium salt is hydrolyzed with dilute aqueous acid to regenerate the carbonyl group, now α-substituted, and release the protonated secondary amine.[3][7]

Caption: Workflow of the Stork Enamine Alkylation.

Regioselectivity: Thermodynamic vs. Kinetic Control

For unsymmetrical ketones, the formation of two different enamine regioisomers is possible. The reaction of piperidine with 2-methylcyclohexanone, for instance, can yield two isomers. Generally, enamine formation is under thermodynamic control, favoring the more substituted, and thus more stable, double bond.[8] However, using sterically hindered bases at low temperatures can favor the formation of the less substituted (kinetic) enolate, a complementary approach to the regioselectivity offered by enamines.[17][18][19] For cyclohexanone, this issue is moot as only one enamine product can form.

Experimental Protocol 2: α-Benzylation of Cyclohexanone

This protocol demonstrates the utility of this compound for C-C bond formation. The trustworthiness of the protocol is ensured by monitoring the reaction via TLC and confirming the final product's structure.

Materials:

-

This compound (from Protocol 1)

-

Benzyl bromide (or other activated alkyl halide)

-

Dry Dioxane or Tetrahydrofuran (THF)

-

10% Aqueous Hydrochloric Acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution, brine, and anhydrous sodium sulfate

Procedure:

-

Alkylation: In a flame-dried flask under a nitrogen atmosphere, dissolve the this compound (1.0 eq) in dry THF.[3]

-

Add benzyl bromide (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may occur, and a precipitate (the iminium salt) will form.[3]

-

Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: Add 10% aqueous HCl to the reaction mixture and stir vigorously for 1-2 hours at room temperature to hydrolyze the iminium salt.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Workup: Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation. The crude 2-benzylcyclohexanone can be purified by column chromatography or distillation.

Applications in Research and Development

This compound is a valuable synthetic intermediate with several key applications:

-

Pharmaceutical Synthesis: It serves as a building block for complex molecules, including steroids, hormones, and other cyclohexene derivatives with biological activity.[1][] It is also known as an intermediate in the synthesis of phencyclidine (PCP).[6]

-

Fine Chemicals: Used in the preparation of various laboratory chemicals and fine chemical intermediates.[1]

-

Total Synthesis: The Stork enamine alkylation is a mild and reliable method for constructing C-C bonds, making it a frequent strategy in the total synthesis of natural products.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a corrosive and hazardous chemical that requires strict handling protocols.

-

Hazard Identification: The compound is classified as causing severe skin burns and serious eye damage (GHS Category 1B/1).[9][16][20] It is harmful if swallowed, and ingestion can lead to perforation of the digestive tract.[14][15][16]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably refrigerated (+4°C).[][12][21] It should be stored under an inert atmosphere (e.g., argon) to prevent degradation.[16]

-

Spills and Disposal: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a closed container for hazardous waste disposal.[16] Do not allow the chemical to enter drains.[16] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[15][22]

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[9][22]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][21]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Call a POISON CENTER or doctor immediately.[9][21]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[21][22]

-

References

- 1. macsenlab.com [macsenlab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. watson-int.com [watson-int.com]

- 7. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. fishersci.com [fishersci.com]

- 10. US3530120A - Novel process for preparation of enamines - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2981-10-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. N-(1-Cyclohexen-1-yl)piperidine [webbook.nist.gov]

- 14. Piperidine, 1-(1-cyclohexen-1-yl)- | C11H19N | CID 18118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. ambslifescience.com [ambslifescience.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 20. fishersci.com [fishersci.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. echemi.com [echemi.com]

An In-depth Technical Guide to 1-(1-Piperidino)cyclohexene: Structure, Properties, and Synthetic Applications

For inquiries, please contact our technical support team.

Introduction

Enamines are a class of unsaturated organic compounds that serve as versatile nucleophilic intermediates in modern organic synthesis. Their reactivity, characterized by the nucleophilicity of the α-carbon, provides a powerful tool for the formation of carbon-carbon bonds under mild conditions, offering a valuable alternative to traditional enolate chemistry. Among the diverse range of enamines, 1-(1-piperidino)cyclohexene, derived from the condensation of cyclohexanone and piperidine, stands out as a robust and widely utilized reagent. Its well-defined structure and predictable reactivity have established it as a cornerstone in numerous synthetic strategies, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive exploration of the core chemical principles of this compound, from its fundamental structure and spectroscopic properties to its synthesis and diverse applications in organic reactions. By explaining the causality behind experimental choices and providing detailed, validated protocols, this guide aims to equip the reader with both the theoretical knowledge and practical insights necessary for the effective utilization of this important synthetic building block.

PART 1: Molecular Structure and Spectroscopic Characterization

A thorough understanding of the three-dimensional structure and spectroscopic signature of this compound is paramount to comprehending and predicting its chemical behavior.

Molecular Structure

The structure of this compound features a cyclohexene ring fused to a piperidine ring via a nitrogen atom. The key to its reactivity lies in the electronic interplay between the nitrogen lone pair and the adjacent carbon-carbon double bond.

The delocalization of the nitrogen's lone pair of electrons into the π-system of the double bond increases the electron density at the β-carbon. However, due to steric hindrance, the α-carbon is the primary site of electrophilic attack. This electronic arrangement is the fundamental source of the enamine's nucleophilicity.

Spectroscopic Properties

Spectroscopic analysis provides an unambiguous fingerprint of this compound, confirming its identity and purity.

Table 1: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the vinylic proton, and the allylic and aliphatic protons of the cyclohexene and piperidine rings. |

| ¹³C NMR | Resonances for the olefinic carbons, with the β-carbon appearing at a lower chemical shift due to shielding from the nitrogen atom. |

| Infrared (IR) | A strong absorption band in the region of 1640-1660 cm⁻¹ is characteristic of the C=C stretching vibration of the enamine moiety. |

| Mass Spectrometry (MS) | The mass spectrum displays a molecular ion peak (M⁺) at m/z = 165, confirming the molecular weight.[1] |

While detailed spectral assignments require experimental data, the general features outlined above are consistent with the known structure of this compound. A representative mass spectrum is available in the NIST WebBook.[1]

PART 2: Synthesis of this compound

The synthesis of this compound is a classic example of enamine formation, typically achieved through the acid-catalyzed condensation of cyclohexanone with piperidine, with the concomitant removal of water.

Reaction Mechanism

The formation of the enamine proceeds through a two-step mechanism:

-

Carbinolamine Formation: The nucleophilic nitrogen of piperidine attacks the electrophilic carbonyl carbon of cyclohexanone to form a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, creating a good leaving group (water). Subsequent elimination of water and deprotonation at the α-carbon yields the stable enamine product.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound using a Dean-Stark apparatus to drive the reaction to completion by removing water.

Materials:

-

Cyclohexanone

-

Piperidine

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Dean-Stark apparatus, condenser, and round-bottom flask

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone, an equimolar amount of piperidine, and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reflux until the theoretical amount of water has been collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Caption: Experimental workflow for the synthesis of this compound.

PART 3: Reactivity and Synthetic Applications

The synthetic utility of this compound is centered on the nucleophilicity of its α-carbon, which enables the formation of new carbon-carbon bonds with a variety of electrophiles. The following sections detail its most important transformations.

Stork Enamine Alkylation

The Stork enamine alkylation is a cornerstone reaction that provides a mild and efficient method for the α-alkylation of ketones.[3][4][5][6] This reaction circumvents many of the issues associated with strong base-mediated enolate chemistry, such as poly-alkylation and self-condensation.[6]

Mechanism:

-

Enamine Formation: The ketone is first converted to its enamine derivative, in this case, this compound.

-

Nucleophilic Attack: The enamine attacks an electrophile, such as an alkyl halide, in an SN2 fashion. This step forms a new carbon-carbon bond and generates an iminium salt intermediate.

-

Hydrolysis: The resulting iminium salt is hydrolyzed, typically with dilute aqueous acid, to regenerate the carbonyl group, yielding the α-alkylated ketone and the protonated secondary amine.

Caption: Logical relationship in the Stork enamine alkylation reaction.

Stork Enamine Acylation

Analogous to alkylation, enamines can be acylated using acyl halides or anhydrides. This reaction is a valuable route for the synthesis of 1,3-dicarbonyl compounds.

Experimental Protocol: Acylation with Benzoyl Chloride

This protocol provides a general procedure for the acylation of an enamine.

Materials:

-

This compound

-

Benzoyl chloride

-

Anhydrous solvent (e.g., THF or dichloromethane)

-

Tertiary amine base (e.g., triethylamine)

-

Dilute aqueous acid (for hydrolysis)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Dissolve this compound and a tertiary amine base in an anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of benzoyl chloride in the same anhydrous solvent to the cooled enamine solution with stirring.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with water and perform an aqueous workup.

-

The resulting iminium salt is then hydrolyzed with dilute aqueous acid.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude 1,3-dicarbonyl product can be purified by column chromatography or recrystallization.

Michael Addition

Enamines are excellent nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds after hydrolysis. This reaction is highly efficient and proceeds under mild conditions.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

This protocol outlines the Michael addition of this compound to methyl vinyl ketone.

Materials:

-

This compound

-

Methyl vinyl ketone

-

Anhydrous solvent (e.g., dioxane or THF)

-

Dilute aqueous hydrochloric acid

-

Diethyl ether or ethyl acetate for extraction

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in an anhydrous solvent under a nitrogen atmosphere.

-

Add methyl vinyl ketone dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Stir the mixture at room temperature for several hours to overnight. The progress of the reaction can be monitored by TLC.

-

Upon completion, add dilute aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1-2 hours to effect hydrolysis of the iminium salt.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting 1,5-dicarbonyl compound can be purified by column chromatography.

PART 4: Safety and Handling

This compound is a chemical that requires careful handling to ensure laboratory safety.

-

Physical Properties: It is a colorless to yellow liquid with a boiling point of 120-122 °C at 16 mmHg.

-

Hazards: It is harmful if swallowed and can cause skin and eye irritation.

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

PART 5: Conclusion

This compound is a synthetically valuable enamine that serves as a robust and versatile nucleophile for the formation of carbon-carbon bonds. Its ease of preparation, well-defined reactivity, and the mild conditions under which it reacts make it an indispensable tool in the arsenal of the modern organic chemist. The Stork enamine alkylation, acylation, and Michael addition reactions, all facilitated by this reagent, provide reliable pathways for the construction of complex molecular frameworks. A comprehensive understanding of its structure, properties, and reactivity, as detailed in this guide, is essential for its successful application in the synthesis of high-value chemical entities.

References

- 1. N-(1-Cyclohexen-1-yl)piperidine [webbook.nist.gov]

- 2. GSRS [precision.fda.gov]

- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 4. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Synthesis of 1-(1-Piperidino)cyclohexene from Cyclohexanone

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(1-piperidino)cyclohexene, a crucial enamine intermediate in modern organic synthesis. The document delves into the underlying reaction mechanism, the critical role of acid catalysis, a detailed experimental protocol from setup to purification, and methods for characterization. Designed for researchers, chemists, and professionals in drug development, this guide integrates theoretical principles with practical, field-proven insights to ensure a robust and reproducible synthesis.

Strategic Overview: The Synthetic Value of Enamines

Enamines are a class of unsaturated organic compounds derived from the reaction of an aldehyde or a ketone with a secondary amine. Their synthetic utility was prominently established by Gilbert Stork, hence the term "Stork Enamine Alkylation"[1]. These compounds serve as versatile nucleophiles, effectively acting as enolate equivalents that can react with a variety of electrophiles at the α-carbon position under neutral or aprotic conditions.[2]

This compound is a classic and widely used enamine formed from cyclohexanone and piperidine. Its stability and reactivity make it an invaluable intermediate for the selective monoalkylation and acylation of cyclohexanone, processes that are otherwise challenging to control directly.[1][3] This guide focuses on its efficient synthesis, providing the foundational knowledge for its application in more complex molecular architectures, including steroids and other pharmacologically relevant scaffolds.[4]

The Reaction Mechanism: An Acid-Catalyzed Condensation

The formation of this compound is a reversible, acid-catalyzed condensation reaction that proceeds through several distinct mechanistic steps. The primary objective of the synthesis is to drive the equilibrium toward the enamine product by removing the water byproduct as it is formed.[5][6]

The key stages are as follows:

-

Protonation of the Carbonyl: The acid catalyst (typically p-toluenesulfonic acid, p-TsOH) protonates the carbonyl oxygen of cyclohexanone. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[7][8]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine (a secondary amine) attacks the activated carbonyl carbon. This forms a protonated carbinolamine (or hemiaminal).

-

Deprotonation: A base (another molecule of piperidine or the conjugate base of the acid) removes a proton from the nitrogen atom, yielding a neutral carbinolamine intermediate.

-

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (-OH2+).[5]

-

Elimination of Water: The lone pair on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion. This is often the rate-determining step of the reaction.[5]

-

α-Deprotonation: A base removes a proton from the α-carbon (the carbon adjacent to the C=N+ bond), leading to the formation of the neutral enamine product and regeneration of the acid catalyst.[5][6]

Caption: Acid-catalyzed mechanism for enamine formation.

Experimental Protocol: A Self-Validating Workflow

This protocol describes a standard laboratory procedure for the synthesis of this compound, incorporating azeotropic removal of water to ensure a high yield.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Safety Considerations |

| Cyclohexanone | 98.14 | 0.948 | 155 | Flammable, irritant |

| Piperidine | 85.15 | 0.862 | 106 | Flammable, toxic, corrosive |

| p-TsOH·H₂O | 190.22 | - | 103-106 (melts) | Corrosive |

| Toluene | 92.14 | 0.867 | 111 | Flammable, toxic |

| Sodium Bicarbonate | 84.01 | - | - | Mild irritant |

| Anhydrous MgSO₄ | 120.37 | - | - | Hygroscopic |

| Product: | ||||

| This compound | 165.28 | 0.978 | 262.2 (70 @ 2 torr) | Corrosive, causes burns[9] |

Equipment: Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator, vacuum distillation apparatus.[3][6][10]

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried. The entire apparatus should be set up in a fume hood.

-

Charging the Flask: To the flask, add cyclohexanone (19.6 g, 0.20 mol), piperidine (18.7 g, 0.22 mol, 1.1 equiv.), a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~0.4 g, ~0.002 mol), and 100 mL of toluene.

-

Azeotropic Reflux: Heat the mixture to a vigorous reflux using a heating mantle. Toluene will form an azeotrope with the water produced during the reaction, which will collect in the Dean-Stark trap.[1][7] The reaction is complete when water ceases to collect in the trap and the volume of collected water approaches the theoretical amount (~3.6 mL). This typically takes 2-4 hours.

-

Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the p-TsOH catalyst. Carefully vent the funnel to release any CO₂ produced.

-

Workup - Extraction: Separate the layers and wash the organic layer with 50 mL of water, followed by 50 mL of brine (saturated NaCl solution). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the toluene solvent under reduced pressure using a rotary evaporator.[6]

-

Purification - Vacuum Distillation: Purify the resulting crude oil by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 70-72 °C at 2 torr. A patent describes obtaining the product as a colorless liquid with a boiling point of 70°C at 2 torr, achieving a yield of approximately 75%.[11]

Caption: A streamlined workflow for the synthesis of this compound.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized enamine.

-

Appearance: A colorless to pale yellow oil.[11]

-

Infrared (IR) Spectroscopy: The most critical diagnostic feature is the disappearance of the strong carbonyl (C=O) stretching band from cyclohexanone (typically ~1715 cm⁻¹) and the appearance of a C=C stretching band for the enamine double bond at approximately 1640-1660 cm⁻¹.[12] The spectrum will also show strong sp³ C-H stretches below 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum for the closely related 1-pyrrolidino-1-cyclohexene shows a characteristic vinyl proton (=C-H) as a triplet at ~4.3 ppm.[13] For this compound, a similar signal is expected in this region. Other key signals would include multiplets for the allylic protons on the cyclohexene ring (~2.1 ppm) and the protons on the piperidine ring adjacent to the nitrogen (~2.9 ppm).

-

¹³C NMR: The spectrum should show two signals in the vinyl region for the C=C double bond, with the carbon atom adjacent to the nitrogen being the most deshielded.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry should show a molecular ion (M+) peak corresponding to the molecular weight of the product (m/z = 165).

Safety and Handling

-

Reactants: Cyclohexanone is flammable and an irritant. Piperidine is flammable, toxic, and highly corrosive. Toluene is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Catalyst: p-Toluenesulfonic acid is corrosive and should be handled with care.

-

Product: this compound is a corrosive liquid that can cause severe skin burns and serious eye damage.[9] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. An emergency eyewash and safety shower should be readily accessible.

Conclusion

The acid-catalyzed synthesis of this compound from cyclohexanone and piperidine is a fundamental and robust transformation in organic chemistry. By understanding the reaction mechanism and employing azeotropic distillation to drive the equilibrium, this valuable synthetic intermediate can be prepared in high yield and purity. The protocol detailed in this guide provides a reliable foundation for researchers requiring this versatile enamine for applications ranging from methodology development to the synthesis of complex target molecules.

References

- 1. chemistry-online.com [chemistry-online.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 4. orientjchem.org [orientjchem.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1-Pyrrolidino-1-cyclohexene(1125-99-1) IR Spectrum [m.chemicalbook.com]

- 11. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. p-Toluene-sulfonic Acid-Catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Formation Mechanism of 1-(1-piperidino)cyclohexene

Abstract

This technical guide provides a comprehensive examination of the chemical mechanism underpinning the formation of 1-(1-piperidino)cyclohexene from cyclohexanone and piperidine. This reaction, a specific application of the Stork Enamine Synthesis, is a cornerstone transformation in organic chemistry, enabling the functionalization of carbonyl compounds. We will dissect the multi-step, acid-catalyzed pathway, detailing the critical intermediates, the rationale behind specific experimental conditions, and the thermodynamic principles that govern the reaction's efficiency. This document is intended for researchers, scientists, and drug development professionals who leverage synthetic organic chemistry to construct complex molecular architectures.

Introduction: The Significance of Enamines

Enamines are the nitrogen analogs of enols and serve as powerful nucleophilic intermediates in organic synthesis.[1][2] The term "enamine" itself is a portmanteau of "ene" (denoting the alkene) and "amine".[2] Their utility stems from the resonance delocalization of the nitrogen's lone pair of electrons into the carbon-carbon double bond. This delocalization increases the electron density on the α-carbon, rendering it nucleophilic and functionally equivalent to an enolate ion, but often with greater selectivity and under milder reaction conditions.[3][4]

The formation of an enamine from a ketone (cyclohexanone) and a secondary amine (piperidine) is a classic condensation reaction developed by Gilbert Stork, and it provides a robust method for α-alkylation and α-acylation of carbonyl compounds.[5][6][7] Understanding the precise mechanism of enamine formation is paramount for optimizing reaction conditions and maximizing the yield of desired products in multi-step syntheses, particularly within the realm of pharmaceutical development where this compound and its derivatives are valuable building blocks.[][9]

The Core Mechanism: A Step-by-Step Analysis

The synthesis of this compound is a reversible, acid-catalyzed process that proceeds through several distinct intermediates.[3][10] The overall transformation involves the reaction of the cyclohexanone carbonyl group with piperidine, a secondary amine, to form the enamine and a molecule of water.[11]

Step 1: Nucleophilic Attack and Hemiaminal Formation

The mechanism initiates with the nucleophilic attack of the lone pair of electrons on the piperidine nitrogen onto the electrophilic carbonyl carbon of cyclohexanone.[1][12] This addition forms a dipolar, zwitterionic tetrahedral intermediate.[10] A subsequent rapid proton transfer from the positively charged nitrogen to the negatively charged oxygen results in a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine .[12][13][14]

Step 2: Acid-Catalyzed Dehydration to the Iminium Ion

The hydroxyl group of the hemiaminal is a poor leaving group. To facilitate its removal, an acid catalyst (commonly p-toluenesulfonic acid, p-TsOH) is required.[3][15] The acid protonates the hydroxyl group, converting it into a much better leaving group: water.[12][14] The lone pair on the adjacent nitrogen then assists in the elimination of the water molecule. This dehydration step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized, positively charged intermediate called an iminium ion .[1][3][16]

Step 3: Deprotonation to Yield the Enamine

The final step distinguishes the reaction of a secondary amine from that of a primary amine. In the iminium ion formed from a secondary amine like piperidine, the nitrogen atom bears no protons.[12][16] Therefore, to neutralize the positive charge, a proton must be removed from an adjacent carbon (the α-carbon). A weak base, such as another molecule of piperidine or the conjugate base of the acid catalyst, abstracts an α-proton.[12][15] This deprotonation event forms the carbon-carbon double bond and pushes the electrons from the C=N bond back onto the nitrogen, yielding the neutral enamine product, this compound.[11][12]

Causality of Experimental Conditions

The Role of pH

The reaction rate is highly dependent on the pH of the medium.[12]

-

If the solution is too acidic (low pH): The amine nucleophile will be protonated to a non-nucleophilic ammonium salt, inhibiting the initial attack on the carbonyl.[10][12]

-

If the solution is too basic (high pH): There is insufficient acid to protonate the hemiaminal's hydroxyl group, preventing its elimination as water and stalling the reaction before the rate-limiting step.[10][12] Consequently, the reaction is typically carried out under mildly acidic conditions, with an optimal pH often cited as being around 4.5.[10]

Thermodynamic Control and Water Removal

Enamine formation is an equilibrium process.[1][3] According to Le Chatelier's principle, the removal of a product will drive the equilibrium toward the formation of more products. Since water is a byproduct of the condensation, its continuous removal from the reaction mixture is crucial for achieving a high yield of the enamine.[13] This is practically accomplished by azeotropic distillation using a Dean-Stark apparatus, often with a solvent like toluene, or by including a dehydrating agent such as molecular sieves or titanium tetrachloride (TiCl₄).[2][3]

Experimental Protocol: Synthesis of this compound

This protocol is a standard laboratory procedure for the synthesis of the target enamine. It employs azeotropic removal of water to drive the reaction to completion.

Reagent Data

| Reagent | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Cyclohexanone | 98.14 | 155.6 | 0.948 |

| Piperidine | 85.15 | 106 | 0.862 |

| p-Toluenesulfonic acid | 190.22 | 103-106 (dec.) | 1.24 |

| Toluene | 92.14 | 110.6 | 0.867 |

Step-by-Step Methodology

-

Step 1: Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add cyclohexanone (0.1 mol, 9.8 g), piperidine (0.12 mol, 10.2 g), a catalytic amount of p-toluenesulfonic acid monohydrate (~0.5 mol%), and 200 mL of dry toluene.[6]

-

Step 2: Azeotropic Distillation: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the flask.[6]

-

Step 3: Reaction Monitoring: Continue refluxing until water is no longer collected in the trap (typically 4-6 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of cyclohexanone.[6]

-

Step 4: Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

-

Step 5: Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation (Boiling Point: 120-122 °C at 16 mmHg[17]) to yield this compound as a clear liquid.[18]

Utility in Synthetic Chemistry

The synthetic value of this compound lies in the nucleophilicity of its α-carbon, as illustrated by its resonance structures. This allows it to act as an enolate surrogate in reactions with various electrophiles.

In the context of the Stork Enamine Alkylation , the enamine reacts with electrophiles like alkyl halides or acyl halides at the α-carbon.[4][6] This forms an iminium salt intermediate, which is not isolated but is directly hydrolyzed with aqueous acid to regenerate the carbonyl group, now α-substituted, and release the secondary amine salt.[6][19] This powerful, two-stage process provides a reliable method for forming carbon-carbon bonds under relatively mild conditions, avoiding issues like polyalkylation that can plague direct enolate alkylations.[4]

Conclusion

The formation of this compound is a fundamentally important reaction that exemplifies the principles of nucleophilic addition to carbonyls, acid catalysis, and equilibrium control. The mechanism proceeds logically from the initial nucleophilic attack of piperidine to form a hemiaminal, followed by a rate-limiting, acid-catalyzed dehydration to an iminium ion, and concluding with deprotonation at the α-carbon to yield the final enamine product. A thorough understanding of this mechanism and the rationale behind the experimental conditions allows for the efficient synthesis of this versatile intermediate, which serves as a gateway to more complex molecular structures in pharmaceutical and materials science.

References

- 1. Enamines — Making Molecules [makingmolecules.com]

- 2. Enamine - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction - Organic Chemistry | OpenStax [openstax.org]

- 9. macsenlab.com [macsenlab.com]

- 10. Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism [jove.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Imine - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 17. 2981-10-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 18. US3530120A - Novel process for preparation of enamines - Google Patents [patents.google.com]

- 19. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

1-(1-Piperidino)cyclohexene (CAS No. 2981-10-4): A Comprehensive Technical Guide for Synthetic Applications

Introduction: The Strategic Role of Enamines in Modern Synthesis

In the landscape of synthetic organic chemistry, the ability to form carbon-carbon bonds with precision and control is paramount. While enolates have long been the workhorses for α-functionalization of carbonyl compounds, their high reactivity necessitates the use of strong bases and strictly anhydrous conditions, often leading to challenges with selectivity, such as polyalkylation and self-condensation. The advent of enamine chemistry, pioneered by Gilbert Stork, offered a milder and more selective alternative.[1] Enamines, acting as nucleophilic equivalents of enolates, provide a robust platform for the alkylation and acylation of aldehydes and ketones under less stringent conditions.[1][2]

This guide focuses on 1-(1-piperidino)cyclohexene, a widely utilized enamine derived from cyclohexanone and piperidine. Its significance lies in its utility as a key intermediate in the synthesis of complex molecules, ranging from pharmaceuticals to natural products.[3][4][5][] We will delve into its synthesis, core reactivity, and provide field-proven protocols, offering researchers and drug development professionals a practical and in-depth understanding of this versatile synthetic building block. The Chemical Abstracts Service (CAS) number for this compound is 2981-10-4 .[3][7][8]

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 2981-10-4 | [3][7][8] |

| Molecular Formula | C₁₁H₁₉N | [3][][7][9][10] |

| Molecular Weight | 165.28 g/mol | [3][7][9] |

| Appearance | Clear yellow liquid | [] |

| Boiling Point | 120-122°C at 16 mmHg; 262.2°C at 760 mmHg | [][11] |

| Density | 0.978 g/cm³ | [] |

| Refractive Index | 1.5140 | [11] |

| Storage | Refrigerator (+4°C), under inert atmosphere, away from light | [3][11] |

Spectroscopic Signature: The structure of this compound gives rise to characteristic spectroscopic signals.

-

¹H NMR: Expect signals for the piperidine ring protons, the vinylic proton on the cyclohexene ring, and the allylic and aliphatic protons of the cyclohexene ring.

-

¹³C NMR: Key signals would include those for the two sp² hybridized carbons of the enamine double bond (one attached to the nitrogen being significantly deshielded) and the carbons of the piperidine and cyclohexene rings.

-

IR Spectroscopy: A strong C=C stretching band for the enamine double bond is expected around 1650-1600 cm⁻¹. The C-N stretching vibration will also be present.

-

Mass Spectrometry: Electron ionization mass spectrometry data is available through resources like the NIST WebBook, which can be used for structural confirmation.[10]

Synthesis of this compound: The Enamine Formation

The most common and direct synthesis of this compound involves the acid-catalyzed condensation of cyclohexanone with piperidine. This reaction is a reversible equilibrium, and its success hinges on the efficient removal of water as it is formed, thereby driving the reaction to completion.

Underlying Mechanism: Acid-Catalyzed Condensation

The formation of the enamine proceeds through a well-established mechanism. Initially, the carbonyl oxygen of cyclohexanone is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon. The nitrogen atom of piperidine then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers lead to the formation of a carbinolamine intermediate. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom assists in the elimination of water, resulting in the formation of a resonance-stabilized iminium ion. Finally, a base (which can be another molecule of piperidine) removes a proton from the α-carbon, yielding the stable enamine product and regenerating the acid catalyst.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a standard procedure for the synthesis of this compound.

Materials:

-

Cyclohexanone

-

Piperidine

-

Toluene (or Benzene)

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Dean-Stark apparatus or soxhlet extractor with drying agent

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: To the flask, add cyclohexanone (1.0 eq), piperidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. The toluene serves as an azeotroping agent to facilitate water removal.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Causality in Protocol Design:

-

Excess Piperidine: A slight excess of piperidine is used to ensure complete conversion of the cyclohexanone and to act as a base in the final deprotonation step.

-

Azeotropic Removal of Water: This is the critical step. The equilibrium for enamine formation is unfavorable unless water is removed. Toluene forms a low-boiling azeotrope with water, allowing for its physical separation in the Dean-Stark trap.

-

Acid Catalyst: The catalyst is essential to protonate the carbonyl group, making it more susceptible to nucleophilic attack by the weakly basic piperidine.

-

Vacuum Distillation: The product has a relatively high boiling point, so vacuum distillation is necessary to purify it without thermal decomposition.

A less common, alternative synthesis involves the reaction of cyclohexanone with tris-(piperidino)-arsine, which proceeds under anhydrous conditions.[12]

Core Reactivity: The Stork Enamine Alkylation

The primary utility of this compound lies in its role as a nucleophile in the Stork enamine alkylation and acylation reactions.[1][13] This methodology allows for the regioselective α-alkylation of cyclohexanone.

Mechanism of Action

The resonance structure of the enamine shows that the α-carbon (the β-carbon relative to the nitrogen) possesses a partial negative charge, making it nucleophilic.[2] The overall process occurs in three main stages:

-

Enamine Formation: As described above, cyclohexanone is converted to this compound.

-

Nucleophilic Attack (Alkylation/Acylation): The enamine attacks an electrophile, such as an alkyl halide or an acyl halide.[1][14] This is typically an SN2 reaction for alkyl halides, forming a new carbon-carbon bond and an iminium ion intermediate.[2]

-

Hydrolysis: The resulting iminium ion is unstable in the presence of water and is readily hydrolyzed, often with mild acid, to regenerate the carbonyl group.[1][14] This final step yields the α-substituted cyclohexanone and liberates the piperidinium salt.

Caption: Figure 1: Stork Enamine Alkylation Workflow.

Advantages over Direct Enolate Alkylation:

-

Milder Conditions: Avoids the use of strong bases like LDA or metal hydrides.[2]

-

Improved Selectivity: Significantly reduces the incidence of polyalkylation, which is a common side reaction with direct enolate alkylations.[2]

-

Regiocontrol: For unsymmetrical ketones, the choice of the secondary amine can influence the regioselectivity of enamine formation (kinetic vs. thermodynamic product).

Applications in Synthesis

This compound is a valuable intermediate in several synthetic contexts:

-

Pharmaceutical Synthesis: It serves as a precursor in the synthesis of various pharmaceutical agents. Notably, it is an intermediate in the synthesis of phencyclidine (PCP) and its analogs.[3] It is also a precursor to 1-piperidinocyclohexanecarbonitrile (PCC), another controlled substance related to PCP synthesis.[15][16]

-

Steroids and Hormones: The compound is used in the manufacturing of steroids and hormones, such as progesterone, where the controlled formation of C-C bonds is essential.[4][5]

-

General Organic Synthesis: It is widely employed in academic and industrial research for the synthesis of complex natural products and other target molecules requiring the α-functionalization of a cyclohexanone ring.

Safety, Handling, and Storage

As a chemical reagent, this compound must be handled with appropriate care. Information from Safety Data Sheets (SDS) is crucial for safe laboratory practice.[17][18][19][20]

Hazard Identification:

-

Harmful if Swallowed: May be harmful if ingested.[20]

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Eye Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[17][20]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and appropriate protective clothing to prevent skin contact.[17][19]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[20]

Caption: Figure 2: Mandatory Safety Protocol.

First Aid Measures:

-

Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18][20]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[18][19]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[17][18]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[17][18]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Store away from incompatible materials such as strong oxidizing agents.[18][19]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for chemists aiming to perform selective α-functionalization of a six-membered cyclic ketone. Its reliable synthesis and predictable reactivity through the Stork enamine pathway provide a milder, often superior, alternative to classical enolate chemistry. For researchers in drug discovery and process development, a comprehensive understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential in the creation of novel and complex molecular architectures.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. watson-int.com [watson-int.com]

- 4. heallifesciences.com [heallifesciences.com]

- 5. macsenlab.com [macsenlab.com]

- 7. This compound | 2981-10-4 [chemicalbook.com]

- 8. 2981-10-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. GSRS [precision.fda.gov]

- 10. N-(1-Cyclohexen-1-yl)piperidine [webbook.nist.gov]

- 11. This compound CAS#: 2981-10-4 [m.chemicalbook.com]

- 12. US3530120A - Novel process for preparation of enamines - Google Patents [patents.google.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 15. 1-Piperidinocyclohexanecarbonitrile | C12H20N2 | CID 62529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

spectroscopic data of 1-(1-piperidino)cyclohexene

An In-depth Technical Guide to the Spectroscopic Data of 1-(1-Piperidino)cyclohexene

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key enamine intermediate in organic synthesis. As a nucleophilic building block, its structural integrity is paramount for predictable reactivity in drug development and fine chemical manufacturing.[1][2] This document moves beyond a simple data repository, offering a detailed interpretation of the mass spectrometry, infrared, and nuclear magnetic resonance data, grounded in established chemical principles. The protocols described herein are designed to be self-validating, ensuring researchers and development professionals can confidently verify the identity and purity of this versatile compound.

Synthesis and Molecular Structure

The reliable synthesis of this compound is foundational to its use. The most common and efficient laboratory-scale preparation involves the acid-catalyzed condensation of cyclohexanone with piperidine, with continuous removal of the water byproduct.

Experimental Protocol: Synthesis

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: To a solution of cyclohexanone (1.0 eq) in toluene, add piperidine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Reaction: The mixture is heated to reflux. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards the enamine product. The reaction progress is monitored by observing the volume of water collected.

-

Workup: Upon completion, the reaction mixture is cooled. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, yellowish liquid.[3]

The causality for this experimental design is rooted in Le Chatelier's principle. The formation of the enamine from the ketone and secondary amine is a reversible equilibrium. By using toluene to form an azeotrope with the water byproduct and physically removing it in the Dean-Stark trap, the reverse reaction (hydrolysis) is prevented, thus ensuring a high yield of the desired enamine.

Caption: Synthetic workflow for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern, offering the first layer of structural confirmation.

Data Presentation: Mass Spectrometry

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₉N | [][5][6] |

| Molecular Weight | 165.28 g/mol | [][5][6] |

| M⁺ (Molecular Ion) | 165 m/z | [7][8] |

| Key Fragments | 164, 122, 94 m/z | [7] |

Experimental Protocol: Electron Ionization (EI-MS)

The mass spectrum is typically acquired on a GC-MS or direct-infusion mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced, ionized in a high vacuum, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Interpretation and Mechanistic Insights

The molecular ion peak at m/z 165 immediately validates the molecular formula. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with our structure.[9][10][11]

The fragmentation pattern is highly characteristic of cyclic amines and enamines:

-

[M-H]⁺ at m/z 164: The base peak results from the loss of a single hydrogen atom, a common fragmentation for cyclic amines leading to a stable, conjugated ion.[12]

-

α-Cleavage: Enamines undergo characteristic cleavage at the C-C bond alpha to the nitrogen atom.[11][13][14][15] For this molecule, cleavage within the cyclohexene ring is possible.

-

Retro-Diels-Alder Fragmentation: A significant fragment at m/z 122 can be rationalized by a retro-Diels-Alder (RDA) reaction within the cyclohexene ring, leading to the expulsion of ethylene (28 Da) and the formation of a diene radical cation, followed by rearrangement and loss of a propyl radical (43 Da) from the piperidine ring. A more direct route to m/z 94 involves the loss of the entire piperidine ring substituent.

References

- 1. macsenlab.com [macsenlab.com]

- 2. watson-int.com [watson-int.com]

- 3. US3530120A - Novel process for preparation of enamines - Google Patents [patents.google.com]

- 5. This compound | 2981-10-4 [chemicalbook.com]

- 6. GSRS [precision.fda.gov]

- 7. N-(1-Cyclohexen-1-yl)piperidine [webbook.nist.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(1-piperidino)cyclohexene

Abstract

This comprehensive technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(1-piperidino)cyclohexene, a key enamine intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and reaction monitoring. The guide delves into the theoretical underpinnings of enamine NMR, offers detailed experimental protocols for sample preparation and data acquisition, and presents a thorough analysis of the ¹H and ¹³C NMR spectra. The causality behind chemical shifts and coupling constants is explained, providing field-proven insights into the interpretation of the spectral data. All discussions are grounded in authoritative sources to ensure scientific integrity.

Introduction: The Significance of this compound and its NMR Characterization

This compound is a widely employed enamine derived from the condensation of cyclohexanone and piperidine. Enamines, in general, are versatile synthetic intermediates, serving as powerful nucleophiles in various carbon-carbon bond-forming reactions.[1] Their reactivity, particularly at the β-carbon, makes them invaluable in modern organic synthesis, including in the manufacturing of steroids and hormones.[1]

The precise structural characterization of this compound is paramount for understanding its reactivity and for quality control in its synthetic applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This guide provides a detailed analysis of both ¹H and ¹³C NMR spectra, which together offer a complete picture of the molecule's connectivity and electronic environment.

Theoretical Principles: Understanding the NMR Spectra of an Enamine

The NMR spectrum of this compound is a manifestation of the magnetic properties of its constituent ¹H and ¹³C nuclei within a magnetic field. The chemical shifts (δ) of these nuclei are highly sensitive to their local electronic environment.

The Enamine System and its Electronic Effects

The key structural feature of this compound is the enamine moiety (N-C=C). The nitrogen atom, with its lone pair of electrons, engages in p-π conjugation with the carbon-carbon double bond. This has profound consequences on the electron distribution within the molecule and, consequently, on the NMR chemical shifts.

This electron donation from the nitrogen to the double bond increases the electron density at the β-carbon (C-2) of the cyclohexene ring, making it nucleophilic. This electronic effect is directly observable in the NMR spectra:

-

¹H NMR: The vinylic proton at C-2 is expected to be shielded (shifted to a lower ppm value) compared to a typical alkene proton due to the increased electron density.

-

¹³C NMR: The β-carbon (C-2) will be significantly shielded (shifted to a lower ppm value), while the α-carbon (C-1) bonded to the nitrogen will be deshielded (shifted to a higher ppm value).

The diagram below illustrates the key resonance contributor that leads to this electron delocalization.

Caption: Resonance delocalization in the enamine system.

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocols are designed to be self-validating, ensuring reproducibility and reliability of the obtained data.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the azeotropic removal of water from a reaction mixture of cyclohexanone and piperidine.

Materials:

-

Cyclohexanone

-

Piperidine

-

Toluene (or Benzene)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), piperidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (optional, but recommended).

-

Add sufficient toluene to fill the Dean-Stark trap and allow for efficient reflux.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[2]

Caption: Workflow for the synthesis of this compound.

NMR Sample Preparation and Data Acquisition

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or Deuterated benzene (C₆D₆)

-

Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

-

5 mm NMR tubes

-

Pipettes

Procedure:

-

Accurately weigh approximately 10-20 mg of purified this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent containing TMS.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

-

For ¹³C NMR, a proton-decoupled spectrum should be acquired to simplify the spectrum to single lines for each unique carbon atom.

Spectral Analysis and Data Interpretation

The following sections provide a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule. The interpretation is based on chemical shift, integration, and signal multiplicity.

Table 1: ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~4.5 - 4.7 | Triplet | 1H | Vinylic proton |

| H-2', H-6' (piperidine) | ~2.7 - 2.9 | Multiplet | 4H | α-protons to N |

| H-6 (cyclohexene) | ~2.1 - 2.3 | Multiplet | 2H | Allylic protons |

| H-3 (cyclohexene) | ~1.9 - 2.1 | Multiplet | 2H | Allylic protons |

| H-4, H-5 (cyclohexene) | ~1.6 - 1.8 | Multiplet | 4H | Aliphatic protons |

| H-3', H-4', H-5' (piperidine) | ~1.5 - 1.7 | Multiplet | 6H | β,γ-protons to N |

Causality and Insights:

-

H-2 (Vinylic Proton): The signal for the vinylic proton appears as a triplet due to coupling with the two adjacent allylic protons on C-3. Its upfield shift compared to a typical cyclohexene vinylic proton (which appears around 5.6-5.9 ppm) is a direct consequence of the electron-donating effect of the nitrogen atom, which increases the electron density at C-2.

-

Piperidine Protons (H-2', H-6'): The protons on the carbons adjacent to the nitrogen in the piperidine ring are deshielded due to the inductive effect of the electronegative nitrogen atom, and therefore appear at a downfield chemical shift.

-

Cyclohexene Allylic Protons (H-3, H-6): These protons are adjacent to the double bond and are slightly deshielded compared to the other aliphatic protons on the cyclohexene ring.

-

Overlapping Signals: The signals for the remaining aliphatic protons of the cyclohexene ring and the piperidine ring often overlap in the region of 1.5-1.8 ppm, forming a complex multiplet.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~140 - 142 | α-vinylic carbon (C=C-N) |

| C-2 | ~98 - 100 | β-vinylic carbon (C=C-N) |

| C-2', C-6' (piperidine) | ~48 - 50 | α-carbons to N |

| C-6 (cyclohexene) | ~29 - 31 | Allylic carbon |

| C-3 (cyclohexene) | ~25 - 27 | Allylic carbon |

| C-3', C-5' (piperidine) | ~26 - 28 | β-carbons to N |

| C-4' (piperidine) | ~24 - 26 | γ-carbon to N |

| C-4, C-5 (cyclohexene) | ~22 - 24 | Aliphatic carbons |

Causality and Insights:

-